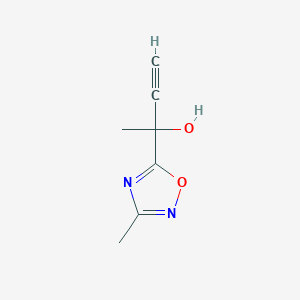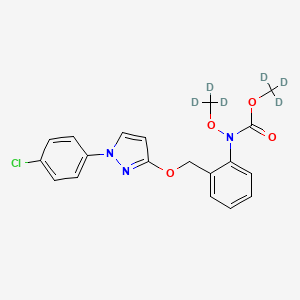![molecular formula C20H25BrN4O4 B13853816 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. The brominated phenyl group is introduced through a halogenation reaction, and the pyrrolidinyl moiety is added via a nucleophilic substitution reaction. The final step involves the formation of the carboxylate ester linkage under acidic or basic conditions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .
科学的研究の応用
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its brominated phenyl group can serve as a tag for tracking the compound within biological systems, providing valuable insights into cellular processes and molecular mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics for various diseases, including cancer and neurological disorders .
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can form covalent bonds with target proteins, leading to the inhibition or activation of their biological functions. The piperazine ring and pyrrolidinyl moiety contribute to the compound’s binding affinity and specificity, allowing it to modulate various signaling pathways and cellular processes .
類似化合物との比較
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: This compound shares the pyrrolidinyl moiety but lacks the piperazine ring and brominated phenyl group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: Similar in structure but with chlorinated phenyl groups instead of brominated ones.
4-[(2,5-Dioxopyrrolidin-1-yl)phenylamino]-4-hydroxybutyric acid: Contains a pyrrolidinyl group and a phenylamino group but differs in the overall structure.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
特性
分子式 |
C20H25BrN4O4 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN4O4/c21-16-4-3-15(17(13-16)23-7-1-2-8-23)14-22-9-11-24(12-10-22)20(28)29-25-18(26)5-6-19(25)27/h3-4,13H,1-2,5-12,14H2 |
InChIキー |
WCXVBQBYYXVZBA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


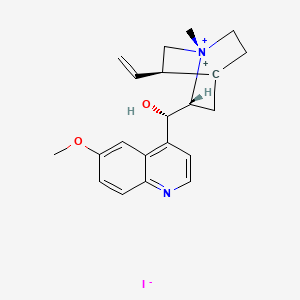
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
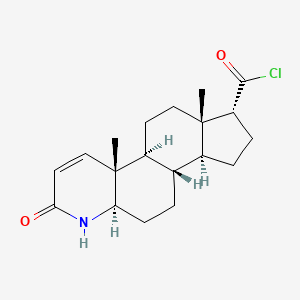
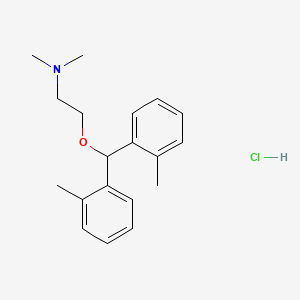
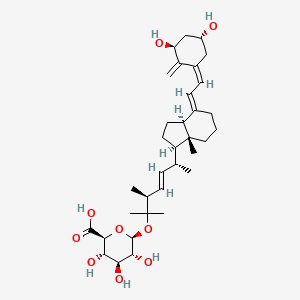
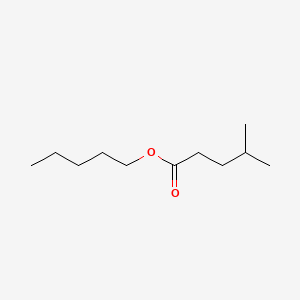
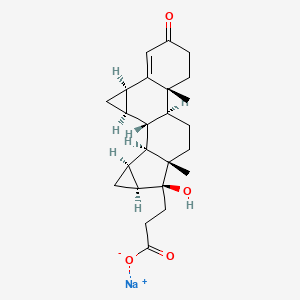
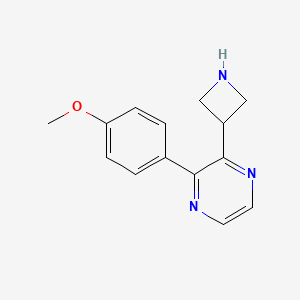
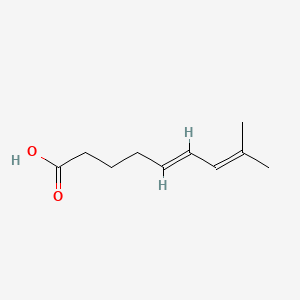
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

